![molecular formula C19H29N3O2 B3007402 6-Cyclopropyl-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2176126-11-5](/img/structure/B3007402.png)
6-Cyclopropyl-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-Cyclopropyl-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a derivative of dihydropyrimidinone, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related compounds.
Synthesis Analysis
The synthesis of related cyclopropyl dihydropyrimidinone derivatives often involves cyclization reactions and modifications at various positions of the core structure to enhance biological activity. For instance, the synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which share a similar cyclopropyl and dihydropyrimidinone core, is achieved through Dieckmann-type cyclization . Analogous routes are likely applicable to the synthesis of the compound , with modifications to incorporate the oxan-4-ylmethyl and piperidin-4-ylmethyl groups.
Molecular Structure Analysis
The molecular structure of cyclopropyl dihydropyrimidinone derivatives is characterized by the presence of a three-membered cyclopropyl ring and a dihydropyrimidinone core. The presence of substituents such as oxan-4-ylmethyl and piperidin-4-ylmethyl groups would influence the conformation and electronic distribution of the molecule, potentially affecting its biological activity. The papers suggest that modifications at specific positions can significantly alter the activity of these compounds, as seen with the topoisomerase II inhibitory activity of quinolinecarboxylic acid derivatives .
Chemical Reactions Analysis
The reactivity of cyclopropyl dihydropyrimidinone derivatives can be influenced by the nature of the substituents and reaction conditions. For example, the aminolysis of a related compound, 6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one, is successful with unshielded amines and in a medium with high dielectric permittivity . This suggests that the compound may also undergo aminolysis under similar conditions, with the potential for selective reactions based on the steric and electronic properties of the amines involved.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropyl dihydropyrimidinone derivatives are determined by their molecular structure. The presence of a cyclopropyl ring can impart strain to the molecule, affecting its stability and reactivity. The electronic properties of the substituents, such as the oxan-4-ylmethyl and piperidin-4-ylmethyl groups, would influence the compound's solubility, acidity, and basicity. The papers do not provide specific data on the physical and chemical properties of the compound , but they do indicate that modifications at different positions can lead to significant changes in these properties .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Compounds similar to the specified chemical have been synthesized for various purposes, including the development of antibacterial agents and inhibitors for specific proteins or enzymes. For instance, the synthesis of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which share structural similarities, particularly the cyclopropyl group and pyrimidine core, have shown potential as potent antibacterial agents (Miyamoto et al., 1987). The synthesis process often involves cyclization reactions and substitution reactions that modify the core structure to enhance biological activity.
Biological Activities
The structural motifs present in the specified compound are common in molecules studied for their biological activities, including antimicrobial, antitumor, and enzyme inhibitory effects. For example, derivatives of dihydropyrimidine, which share the pyrimidine component, have been evaluated for their antimicrobial activities, indicating the potential utility of these compounds in developing new therapeutic agents (Dangar, 2017).
Antitumor and Antimicrobial Applications
The incorporation of cyclopropyl and piperidine groups into the dihydropyrimidine core has also been explored for antitumor activity. Compounds with similar structures have demonstrated remarkable activity against various cancer cell lines, highlighting the potential of such molecules in cancer research (Insuasty et al., 2013).
Propriétés
IUPAC Name |
6-cyclopropyl-3-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c23-19-11-18(17-1-2-17)20-14-22(19)13-15-3-7-21(8-4-15)12-16-5-9-24-10-6-16/h11,14-17H,1-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTSVLAZEKLGLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)CC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B3007319.png)

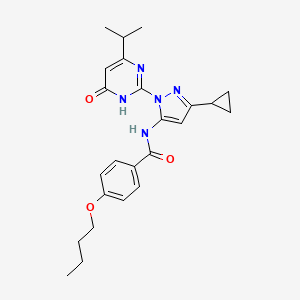
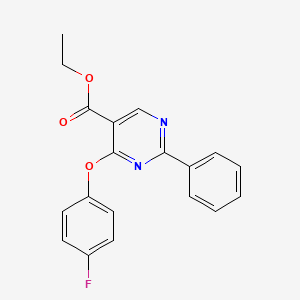
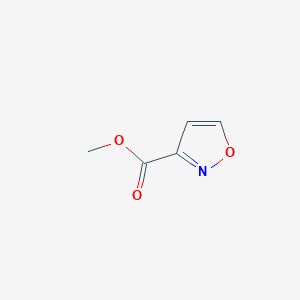
![[6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine](/img/structure/B3007325.png)

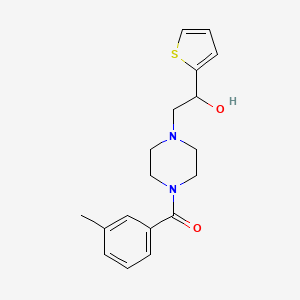
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B3007333.png)
![N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3007334.png)
![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B3007335.png)
![3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B3007337.png)
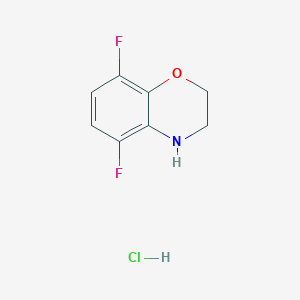
![3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3007339.png)